(3R)-3-amino-6-methoxy-6-oxohexanoic acid hydrochloride
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Overview
Description
(3R)-3-amino-6-methoxy-6-oxohexanoic acid hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a methoxy group, and a keto group on a hexanoic acid backbone. The hydrochloride form indicates that it is a salt, which can enhance its solubility and stability.
Preparation Methods
The synthesis of (3R)-3-amino-6-methoxy-6-oxohexanoic acid hydrochloride can be achieved through several synthetic routes. One common method involves the use of reductive amination, where a precursor aldehyde or ketone is reacted with an amine in the presence of a reducing agent. Another approach is the nucleophilic substitution reaction, where a suitable leaving group on a precursor molecule is replaced by an amino group. Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
(3R)-3-amino-6-methoxy-6-oxohexanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The keto group can be reduced to form a hydroxyl group, resulting in a secondary alcohol.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3R)-3-amino-6-methoxy-6-oxohexanoic acid hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (3R)-3-amino-6-methoxy-6-oxohexanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and keto groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
(3R)-3-amino-6-methoxy-6-oxohexanoic acid hydrochloride can be compared with similar compounds such as:
(3R)-3-amino-6-hydroxy-6-oxohexanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
(3R)-3-amino-6-methoxy-6-oxoheptanoic acid: Similar structure but with an additional carbon in the backbone.
(3R)-3-amino-6-methoxy-6-oxohexanoic acid: The non-hydrochloride form of the compound
Properties
IUPAC Name |
(3R)-3-amino-6-methoxy-6-oxohexanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4.ClH/c1-12-7(11)3-2-5(8)4-6(9)10;/h5H,2-4,8H2,1H3,(H,9,10);1H/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLJEERVUHYEHQ-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@H](CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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